3-(Phenylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
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Description
3-(Phenylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, including those related to the specific chemical structure you're interested in, have garnered attention due to their broad range of biological activities. In research led by Khalid et al. (2016), a new series of 5-substituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against butyrylcholinesterase (BChE), an enzyme relevant in the pathophysiology of diseases like Alzheimer's. This study highlights the potential of such compounds in developing treatments for neurodegenerative diseases, underlining the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry (Khalid et al., 2016).
Antimicrobial Potential
Another dimension of research on 1,3,4-oxadiazole compounds, including those structurally similar to the compound , focuses on their antimicrobial properties. Khalid et al. (2016) also synthesized N-substituted derivatives of 1,3,4-oxadiazole compounds and evaluated their efficacy against various strains of Gram-negative and Gram-positive bacteria. The results showed moderate to significant antimicrobial activity, suggesting these compounds could be developed into new antimicrobial agents to combat resistant bacterial strains (Khalid et al., 2016).
Anticancer Applications
The search for novel anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives, given their promising bioactive profiles. Rehman et al. (2018) undertook the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as potential anticancer agents. Their findings revealed that some of these compounds exhibited significant cytotoxicity against cancer cells, underscoring the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Rehman et al., 2018).
Metabolic Studies
The metabolic fate and action mechanism of novel compounds, including oxadiazole derivatives, are crucial for their development into therapeutic agents. Wang et al. (2014) studied the metabolic processes of a novel nitric oxide-releasing derivative of farnesylthiosalicylic acid in an in vitro model with rat intestinal microflora. Their research provides insights into how such compounds are metabolized in the body, essential for understanding their pharmacokinetics and optimizing their therapeutic potential (Wang et al., 2014).
Properties
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-18-8-5-6-12-21(18)24-25-22(29-26-24)16-19-9-7-14-27(17-19)23(28)13-15-30-20-10-3-2-4-11-20/h2-6,8,10-12,19H,7,9,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWYEJKITAMMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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